molecular formula C9H14ClNO2 B563866 3-Methoxy Dopamine-d4 Hydrochloride CAS No. 1216788-76-9

3-Methoxy Dopamine-d4 Hydrochloride

Cat. No.: B563866
CAS No.: 1216788-76-9
M. Wt: 207.69
InChI Key: AWRIOTVUTPLWLF-HGFPCDIYSA-N
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Description

3-Methoxy Dopamine-d4 Hydrochloride is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The compound is often used as a reference standard in pharmaceutical research and has applications in neurology, psychiatry, and other medical fields .

Scientific Research Applications

3-Methoxy Dopamine-d4 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

3-Methoxy Dopamine-d4 Hydrochloride, also known as a deuterated compound of 3-Methoxy Dopamine Hydrochloride , primarily targets dopamine receptors in the brain . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is crucial in regulating movement .

Mode of Action

The compound interacts with its targets in a dopamine-independent manner . The behavioral effects induced by this compound are partially mediated by the trace amine associated receptor 1 (TAAR1) . This receptor activation leads to cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays .

Biochemical Pathways

The biochemical pathways affected by this compound involve the dopaminergic system . The activation of dopamine receptors triggers slow-acting effects through G-protein coupling . Furthermore, dopamine receptors signal through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The major extracellular metabolite of dopamine, this compound, can induce behavioral effects . These effects include a temporary mild hyperactivity and a complex set of abnormal involuntary movements . Furthermore, it induces significant ERK and CREB phosphorylation in the mouse striatum, signaling events generally related to PKA-mediated cAMP accumulation .

Action Environment

The action environment of this compound is primarily the brain, where it interacts with dopamine receptors

Safety and Hazards

3-Methoxy Dopamine-d4 Hydrochloride is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment .

Future Directions

As a metabolite of dopamine, 3-Methoxy Dopamine-d4 Hydrochloride could be used in future research to better understand the role of dopamine in various neurological conditions such as Parkinson’s disease, schizophrenia, and attention-deficit hyperactivity disorder .

Biochemical Analysis

Biochemical Properties

3-Methoxy Dopamine-d4 Hydrochloride interacts with several enzymes and proteins. It can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .

Cellular Effects

The major extracellular metabolite of dopamine, this compound, can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It has been shown to cause a temporary mild hyperactivity with a concomitant set of abnormal movements .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to activate TAAR1 receptors and cause cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This indicates that it has a role in modulating cellular signaling pathways.

Temporal Effects in Laboratory Settings

It has been shown to cause a temporary mild hyperactivity with a concomitant set of abnormal movements in normal mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, various doses of this compound were administered intracerebroventricularly (i.c.v.) in normal and TAAR1-KO mice, and it was found that both behavioral and signaling effects of this compound were partially attenuated .

Metabolic Pathways

This compound is involved in the metabolic pathway of dopamineIt can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .

Transport and Distribution

It is known that dopamine, from which this compound is derived, is transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

It is known that dopamine receptors, with which this compound may interact, are found in various subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride typically involves the deuteration of dopamine derivatives. One common method includes the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the deuteration process .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy Dopamine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of dopamine and its derivatives, which are used in various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy Dopamine-d4 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of compound distribution and metabolism is crucial .

Properties

IUPAC Name

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRIOTVUTPLWLF-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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